molecular formula C15H20O5 B1325772 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid CAS No. 898792-51-3

7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid

Cat. No. B1325772
M. Wt: 280.32 g/mol
InChI Key: HPGVUUKWPWFECL-UHFFFAOYSA-N
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Description

The compound “7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid” is a complex organic molecule. It contains a heptanoic acid group (a seven-carbon chain ending with a carboxylic acid), a 2,6-dimethoxyphenyl group (a phenyl ring with methoxy groups at the 2 and 6 positions), and an oxo group (a carbonyl group) at the 7th position of the heptanoic acid chain .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the heptanoic acid chain, the introduction of the oxo group, and the attachment of the 2,6-dimethoxyphenyl group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxo group could potentially introduce double bond character into the molecule, and the 2,6-dimethoxyphenyl group would likely contribute to the compound’s overall polarity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carboxylic acid group is typically reactive, especially in conditions that favor its deprotonation. The oxo group could also potentially be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and 2,6-dimethoxyphenyl groups could impact its solubility, while the length of the heptanoic acid chain could influence its phase at room temperature .

Scientific Research Applications

  • Synthesis and Antiproliferative Activity : A derivative of 7-oxoheptanoate exhibited moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential applications in cancer research and therapy (Nurieva et al., 2015).

  • Key Intermediate for Synthesis : Methyl 7-Oxoheptanoate, a related compound, has been used in the synthesis of various chemical intermediates, highlighting its utility in organic synthesis (Ballini & Petrini, 1984).

  • Optical Purity and Asymmetric Hydrogenation : Studies on the synthesis of optically pure derivatives of dimethoxyphenylpropanoic acid show applications in developing asymmetric hydrogenation catalyst systems, which are crucial in producing enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990).

  • Density Functional Theory (DFT) Analysis : Research on the geometrical parameters and structural analysis of 7-oxoheptanoate derivatives via DFT provides insights into their chemical properties and potential applications in material science and molecular modeling (Çeti̇nkaya, 2017).

  • Antioxidant Properties and Biological Evaluation : Synthesis and characterization of triazoles derived from dimethoxyphenyl compounds reveal their antioxidant properties, suggesting potential use in developing new therapeutic agents (Dovbnya et al., 2022).

  • Enzymatic Modification for Antioxidant Capacity : The laccase-mediated oxidation of 2,6-dimethoxyphenol, a compound related to 7-oxoheptanoate, resulted in the production of compounds with higher antioxidant capacity, indicating potential for bioactive compound development (Adelakun et al., 2012).

Future Directions

The potential applications of this compound would likely depend on its physical, chemical, and biological properties. Given its complex structure, it could be of interest in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-19-12-8-6-9-13(20-2)15(12)11(16)7-4-3-5-10-14(17)18/h6,8-9H,3-5,7,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGVUUKWPWFECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645472
Record name 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid

CAS RN

898792-51-3
Record name 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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